N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
CAS No.: 1223998-74-0
Cat. No.: VC5073093
Molecular Formula: C21H18F3N3O5S2
Molecular Weight: 513.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223998-74-0 |
|---|---|
| Molecular Formula | C21H18F3N3O5S2 |
| Molecular Weight | 513.51 |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[[6-oxo-5-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H18F3N3O5S2/c1-2-32-15-8-6-14(7-9-15)26-18(28)12-33-20-25-11-17(19(29)27-20)34(30,31)16-5-3-4-13(10-16)21(22,23)24/h3-11H,2,12H2,1H3,(H,26,28)(H,25,27,29) |
| Standard InChI Key | KOODZYZLWCDJNC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Introduction
N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound featuring a diverse array of functional groups, including an ethoxyphenyl group, a trifluoromethylphenylsulfonyl group, and a dihydropyrimidinone moiety. This compound is of interest in organic synthesis due to its potential as a building block for more complex molecules.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic synthesis:
-
Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxyphenylamine, reactions such as nitration, reduction, and acylation are used to introduce the ethoxy group.
-
Synthesis of the Dihydropyrimidinone Core: This involves the cyclization of appropriate precursors to form the dihydropyrimidinone ring.
-
Introduction of the Trifluoromethylphenylsulfonyl Group: Achieved through sulfonylation reactions using reagents like trifluoromethylbenzenesulfonyl chloride.
-
Final Coupling and Thioacetylation: The final step involves coupling the intermediates and introducing the thioacetamide group under controlled conditions.
Chemical Reactions and Applications
N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the compound's functional groups, potentially altering its biological activity.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Sulfoxides or sulfones |
| Reduction | Sodium borohydride, lithium aluminum hydride | Reduced derivatives |
| Substitution | Halogens, sulfonyl chlorides | Halogenated or sulfonylated derivatives |
Biological Activity and Potential Applications
The compound's biological activity is primarily explored in the context of its potential pharmacological properties. The dihydropyrimidinone core suggests potential activity as an enzyme inhibitor or receptor modulator. Research indicates that derivatives of dihydropyrimidines exhibit significant antimicrobial, anti-inflammatory, and anticancer properties.
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
| Anticancer | Inhibition of cancer cell proliferation or induction of apoptosis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume